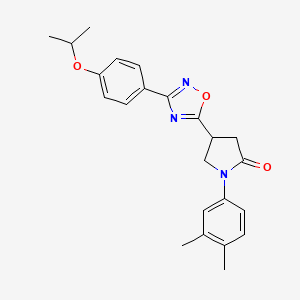
1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H22N4O2
- Molecular Weight : Approximately 350.42 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound are primarily attributed to its oxadiazole moiety, which has been extensively studied for various pharmacological effects. The following sections highlight its key biological activities:
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The mechanism involves the inhibition of crucial enzymes involved in cancer cell proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
In vitro studies demonstrated that compounds similar to the one can inhibit cell growth in various cancer cell lines, including breast and colon cancer cells. For instance, a study showed that 1,3,4-oxadiazole derivatives could effectively induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacteria and fungi. The oxadiazole ring is known to enhance the lipophilicity of compounds, allowing better penetration into microbial membranes. In particular:
- Gram-positive and Gram-negative Bacteria : Studies indicate effective inhibition against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : The compound has shown activity against Candida albicans.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. The compound's ability to modulate inflammatory pathways has been explored through various assays. Notably:
- It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies and Research Findings
Several research studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Potential :
- Antimicrobial Testing :
- Inflammation Modulation :
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14(2)28-20-9-6-17(7-10-20)22-24-23(29-25-22)18-12-21(27)26(13-18)19-8-5-15(3)16(4)11-19/h5-11,14,18H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFYJKIETMKZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














